molecular formula C18H17FN6O2 B6454775 5-fluoro-6-methyl-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549020-06-4

5-fluoro-6-methyl-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6454775
CAS No.: 2549020-06-4
M. Wt: 368.4 g/mol
InChI Key: YDQDWOHJPCOMRN-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . Quinoxaline derivatives, such as the one you mentioned, often have diverse pharmacological activities .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Other methods involve the use of catalyst systems and reaction conditions .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of your molecule would include additional functional groups attached to the quinoxaline core.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The physical and chemical properties of specific quinoxaline derivatives would depend on their exact structure.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on the specific derivative and its target. Some quinoxaline derivatives have been found to have antimicrobial, antiproliferative, hypoglycemic, antiviral, cytotoxic, antithrombotic, anti-inflammatory, and analgesic activities .

Future Directions

Quinoxaline derivatives continue to be an area of active research, with potential applications in a wide range of areas due to their diverse pharmacological activities . Future research may focus on synthesizing new quinoxaline derivatives, studying their mechanisms of action, and exploring their potential uses in medicine and industry.

Properties

IUPAC Name

5-fluoro-4-methyl-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O2/c1-11-15(19)16(26)23-18(21-11)25-8-6-24(7-9-25)17(27)14-10-20-12-4-2-3-5-13(12)22-14/h2-5,10H,6-9H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDWOHJPCOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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